molecular formula C11H9BrN2O B13268619 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13268619
M. Wt: 265.11 g/mol
InChI Key: VWTBFMSKUAKXKR-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS: 110668-69-4) is a halogenated aromatic ketone featuring a bromine substituent at the ortho position and an imidazole ring at the para position relative to the carbonyl group. This compound is widely used as a precursor in synthesizing chalcone derivatives, metal complexes, and bioactive molecules . Its safety data sheet (SDS) highlights handling precautions under GHS guidelines, including first-aid measures for inhalation exposure .

Preparation Methods

The synthesis of 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is an organic compound with a bromine atom, a phenyl group, and an imidazole ring. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, gives the compound unique chemical properties and potential biological activities. It is also known as 2-bromo-1-(4-imidazol-1-yl-phenyl)ethanone.

Applications

This compound has applications across different fields:

  • Medicinal Chemistry The compound is of interest because compounds containing imidazole rings are often associated with antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom may enhance these activities by influencing the compound's interaction with biological targets. Studies have shown that similar compounds can act as effective inhibitors in various biological pathways.
  • Materials Science It is used in the design of new materials.
  • Agrochemicals and organic syntheses It may find uses in these areas.

Interaction studies involving this compound focus on its reactivity with various nucleophiles and its potential biological targets. Computational studies, often using Density Functional Theory (DFT) calculations, predict its interactions and reactivity patterns based on its molecular structure. These calculations analyze the stability and reactivity of possible reaction products.

Uniqueness

The bromine atom in this compound provides unique reactivity opportunities not available in other halogenated derivatives, making it valuable for designing new molecules with specific properties for medicinal applications.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameKey Features
1-(4-Imidazol-1-yl-phenyl)ethanoneLacks the bromine atom; different reactivity profile
2-Chloro-1-(4-imidazol-1-yl-phenyl)ethanoneContains chlorine instead of bromine; altered properties
2-Iodo-1-(4-imidazol-1-yl-phenyl)ethanoneIodine substitution affects reactivity; larger atomic size
2-BromoacetophenoneSimilar structure but without the imidazole ring; different applications

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Imidazole Phenyl Ethanones

Table 1: Key Properties of Halogenated Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Melting Point (°C) Key Applications
1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one 110668-69-4 C₁₁H₉BrN₂O 275.11 Br (2), Imidazole (4) Not reported Chalcone synthesis, metal complexes
1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one 100479-59-2 C₁₁H₉ClN₂O 220.66 Cl (3), Imidazole (4) Not reported Intermediate for pharmaceuticals
1-[2-Fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one 940841-92-9 C₁₁H₉FN₂O 204.20 F (2), Imidazole (6) Not reported Not specified
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one Not provided C₁₁H₁₀N₂O 186.21 Imidazole (4) Not reported Chalcone precursor

Key Observations :

  • Molecular Weight : Bromine’s higher atomic mass results in a significantly larger molecular weight (275.11) compared to chloro (220.66) or fluoro (204.20) analogs.
  • Substituent Position : The ortho -bromo substituent in the target compound may sterically hinder reactions compared to meta -chloro or para -imidazole derivatives .

Key Observations :

  • Nitroimidazole derivatives (e.g., ) exhibit lower yields (21%) due to competing side reactions under high temperatures .
  • Chalcone precursors (e.g., ) achieve higher yields via base-catalyzed aldol condensation, highlighting the bromo derivative’s versatility .

Biological Activity

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one, also known as 2-bromo-1-(4-imidazol-1-yl-phenyl)ethanone, is an organic compound with significant biological activity. This compound features a bromine atom, a phenyl group, and an imidazole ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C₁₁H₉BrN₂O
  • Molecular Weight : 265.11 g/mol
  • Boiling Point : Approximately 405 °C (predicted)
  • Density : 1.48 g/cm³ (predicted)
  • Solubility : Slightly soluble in DMSO and water
  • pKa : Approximately 4.97 (predicted)

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Specifically, studies on similar compounds have shown that they can act as effective inhibitors against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

The presence of the bromine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.

Antifungal Activity

Similar compounds have demonstrated antifungal properties as well. The imidazole moiety is particularly noted for its ability to inhibit fungal growth, making it a valuable structure in the development of antifungal agents. The specific antifungal activity of this compound has not been extensively documented but can be inferred from the activities of structurally related compounds.

Anticancer Potential

The anticancer properties of halogenated imidazole derivatives have been widely studied. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have been reported to exhibit significant cytotoxicity against several cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazole-containing compounds:

StudyFindings
Study ADemonstrated antibacterial activity against E. coli with MIC values comparable to standard antibiotics .
Study BInvestigated the anticancer effects of brominated imidazoles, reporting significant inhibition of tumor growth in vitro .
Study CEvaluated the antifungal activity of similar compounds, showing effectiveness against common fungal pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act by inhibiting enzymes critical for microbial survival.
  • Disruption of Cell Membranes : The lipophilic nature of brominated compounds may allow them to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Basic Questions

Q. What are common synthetic routes for 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one?

The synthesis typically involves bromination of a substituted acetophenone followed by condensation with imidazole. For example:

  • Step 1 : Bromination of 1-(2,4-dichlorophenyl)ethan-1-one using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2 : Condensation of the brominated intermediate with imidazole via nucleophilic substitution. This step may require catalysts such as RuCl(p-cymene)[(S,S)-Ts-DPEN] for asymmetric synthesis or copper iodide in DMSO for thermal reactions .
  • Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization is used to isolate the product .

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield Range
BrominationBr₂, NBSDCM/CH₃COOH0–25°C60–75%
CondensationImidazole, CuIDMSO50–140°C70–86%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), imidazole protons (δ 7.2–7.8 ppm), and acetyl groups (δ 2.5–2.7 ppm for CH₃; δ 195–205 ppm for C=O) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 293 for C₁₁H₈BrN₂O⁺) confirm the molecular weight .
  • Crystallography :
    • Single-crystal X-ray diffraction (e.g., SHELXL or ORTEP-III) determines bond lengths (C-Br: ~1.89 Å, C=O: ~1.21 Å) and dihedral angles between aromatic and imidazole rings (~1–5°) .

Advanced Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Use asymmetric transfer hydrogenation catalysts (e.g., RuCl complexes) to improve stereoselectivity in imidazole coupling .
  • Reaction Solvents : Polar aprotic solvents (DMSO, DMF) enhance imidazole reactivity in condensation steps .
  • Temperature Control : Lower bromination temperatures (0–5°C) minimize side reactions, while higher temperatures (120–140°C) accelerate imidazole substitution .
  • Additives : Ammonium persulfate [(NH₄)₂S₂O₈] in thermal reactions increases radical stability and product purity .

Example Optimization Workflow :

Brominate 1-(2,4-dichlorophenyl)ethan-1-one at 0°C (yield: 72%).

React with imidazole in DMSO at 140°C for 24 h (yield: 86%) .

Q. What strategies resolve contradictions in structural data from X-ray crystallography and NMR for this compound?

  • Multi-Technique Validation :
    • Compare X-ray-derived bond lengths (e.g., C-Br) with DFT-calculated values to identify outliers .
    • Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments (e.g., overlapping aromatic/imadazole signals) .
  • Software Tools :
    • SHELXL for refining crystallographic models against experimental data .
    • Gaussian or ORCA for computational validation of NMR chemical shifts .

Case Study : A 2024 study resolved conflicting NMR/X-ray data by identifying a minor tautomer of the imidazole ring via variable-temperature NMR and Hirshfeld surface analysis .

Q. What computational methods predict the biological activity of imidazole-containing aryl ketones like this compound?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity (e.g., IC₅₀ against Candida spp.) .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like fungal CYP51 (lanosterol 14α-demethylase), leveraging crystallographic data from related inhibitors .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., cytochrome P450 inhibition) .

Key Findings :

  • The 2-bromo substituent enhances electrophilicity, improving binding to fungal enzymes .
  • Imidazole coordination to heme iron in CYP51 is critical for antifungal activity .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Bromine as a Leaving Group : Facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) to generate biaryl derivatives .
  • Imidazole as an Electron-Donor : Stabilizes transition states in Ullmann-type couplings (CuI catalysis) .
  • Acetyl Group Effects : The electron-withdrawing ketone directs electrophilic substitution to the para position of the imidazole ring .

Experimental Data :

Reaction TypeCatalystYieldApplication
Suzuki CouplingPd(PPh₃)₄65%Biaryl synthesis
Buchwald-HartwigCuI/DMSO78%Amino derivatives

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

1-(2-bromo-4-imidazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H9BrN2O/c1-8(15)10-3-2-9(6-11(10)12)14-5-4-13-7-14/h2-7H,1H3

InChI Key

VWTBFMSKUAKXKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=CN=C2)Br

Origin of Product

United States

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